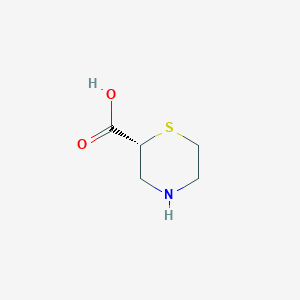

(2R)-Thiomorpholine-2-carboxylic acid

Descripción

(2R)-Thiomorpholine-2-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring (where one oxygen atom in morpholine is replaced by sulfur) and a carboxylic acid group at the 2-position. The (2R) designation indicates the stereochemical configuration at the second carbon, which is critical for its biological activity and interactions. This compound is of significant interest in medicinal chemistry and peptide synthesis due to its ability to mimic natural amino acids and serve as a building block for bioactive molecules .

Propiedades

Fórmula molecular |

C5H9NO2S |

|---|---|

Peso molecular |

147.20 g/mol |

Nombre IUPAC |

(2R)-thiomorpholine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 |

Clave InChI |

ATOPRCUIYMBWLH-SCSAIBSYSA-N |

SMILES isomérico |

C1CS[C@H](CN1)C(=O)O |

SMILES canónico |

C1CSC(CN1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Synthesis

Asymmetric synthesis involves the enantioselective construction of the thiomorpholine ring bearing the carboxylic acid at C-2 with the (2R)-configuration.

- Catalytic Enantioselective Approaches : Organocatalysts or transition-metal catalysts (e.g., chiral ligands in metal complexes) have been employed to induce stereoselectivity during ring closure or carboxylation steps.

- Typical Conditions : Mild temperatures (0–50 °C), inert atmosphere to prevent oxidation of sulfur, and solvents such as acetonitrile or dichloromethane.

- Yields and Enantiomeric Excess (ee) : These methods can achieve yields ranging from 60% to 85% with ee values exceeding 95%, confirmed by chiral HPLC or polarimetry.

Resolution of Racemic Mixtures

When racemic (2RS)-thiomorpholine-2-carboxylic acid is obtained, chiral resolution is a common approach:

- Diastereomeric Salt Formation : Treatment with chiral amines such as (R)-α-methylbenzylamine forms diastereomeric salts.

- Fractional Crystallization : The salts are separated by crystallization due to differences in solubility, isolating the (2R)-enantiomer.

- Efficiency : This method can yield enantiomeric excesses >99.5% but involves additional purification steps.

Functional Group Transformations

The carboxylic acid group can be introduced or manipulated through several chemical transformations:

| Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Alcohols, acid catalysts (H2SO4, TsOH), reflux | 85–90 | Forms esters to modify solubility; reversible hydrolysis possible |

| Amidation | Amines, DCC (dicyclohexylcarbodiimide), DMAP, CH2Cl2 | 70–75 | Forms amides; steric hindrance from ring slows kinetics |

| Acid Chloride Formation | Thionyl chloride (SOCl2), reflux | 90–95 | Converts acid to acyl chloride, enabling further coupling |

These transformations allow for intermediate synthesis steps or derivatization relevant to the final (2R)-thiomorpholine-2-carboxylic acid.

Representative Synthetic Procedure: Amidation Route

A typical amidation to prepare derivatives or intermediates involves:

- Mixing equimolar amounts of (2R)-thiomorpholine-2-carboxylic acid and an amine.

- Adding coupling agents such as DCC and catalysts like DMAP in anhydrous dichloromethane.

- Stirring at room temperature (approximately 25 °C) for 12 hours.

- Purification by aqueous workup and column chromatography.

This method yields products such as N-phenylacetylthiomorpholine with yields exceeding 70%, illustrating the feasibility of amidation in the synthetic route.

Stereochemical Considerations

- The (2R)-configuration influences reaction selectivity and product stereochemistry.

- Ring constraints favor cis-configured products in amidation and esterification.

- Chiral catalysts and resolving agents are critical to maintain or achieve high enantiomeric purity.

- Analytical methods such as chiral HPLC and X-ray crystallography confirm stereochemical integrity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Enantiomeric Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Catalysis | Chiral catalysts, mild temps, inert atmosphere | 60–85 | >95% | Direct enantioselective synthesis | Requires specialized catalysts |

| Diastereomeric Salt Resolution | Chiral amines, fractional crystallization | 50–70 | >99.5% | High purity achievable | Time-consuming, multi-step |

| Esterification | Alcohols, acid catalyst, reflux | 85–90 | Maintains chirality | Modifies solubility | Reversible, may require protection |

| Amidation | Amines, DCC, DMAP, CH2Cl2 | 70–75 | Maintains chirality | Forms stable amides | Steric hindrance slows reaction |

| Acid Chloride Formation | SOCl2, reflux | 90–95 | Maintains chirality | Enables further functionalization | Requires careful handling of SOCl2 |

Análisis De Reacciones Químicas

Types of Reactions: (2R)-Thiomorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or alkylated thiomorpholine derivatives.

Aplicaciones Científicas De Investigación

(2R)-Thiomorpholine-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of (2R)-Thiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its carboxylic acid group can participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (R)-Morpholine-2-carboxylic Acid

- Molecular Formula: C₅H₉NO₃

- Molecular Weight : 131.13 g/mol

- Key Features : Replaces sulfur in thiomorpholine with oxygen, retaining the carboxylic acid at the 2-position and the (R)-configuration.

- Applications : Used in chiral synthesis and as a precursor for peptidomimetics. The oxygen atom reduces ring strain compared to thiomorpholine, influencing reactivity and stability .

(b) Thiophene-2-carboxylic Acid

- Molecular Formula : C₅H₄O₂S

- Molecular Weight : 128.15 g/mol

- Key Features : Aromatic thiophene ring with a carboxylic acid group at the 2-position. Lacks the heterocyclic nitrogen present in thiomorpholine.

- Applications : Primarily used in polymer chemistry and as a ligand in catalysis. Its aromaticity confers distinct electronic properties, making it less suitable for biomimetic applications compared to thiomorpholine derivatives .

(c) 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic Acid

- CAS : 1543418-92-3

- Molecular Features : Thiomorpholine ring with a carboxylic acid at the 3-position and a furan-methyl substituent.

- Applications : Acts as a pharmaceutical intermediate. The 3-carboxylic acid position and additional substituent alter its binding affinity compared to the 2-carboxylic acid analogue .

(d) (2R)-Aziridine-2-carboxylic Acid Derivatives

- Key Features : Contains a strained three-membered aziridine ring instead of a six-membered thiomorpholine. The (2R)-configuration is retained.

- Applications : Used in peptide synthesis to create covalent inhibitors or probes. The ring strain enhances reactivity but reduces metabolic stability relative to thiomorpholine-based compounds .

Functional and Reactivity Comparison

Actividad Biológica

(2R)-Thiomorpholine-2-carboxylic acid is a heterocyclic organic compound recognized for its diverse biological activities, particularly its role as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV). This inhibition enhances incretin activity, which is crucial for insulin secretion and glucose metabolism, making the compound a potential candidate for therapeutic applications in diabetes management and metabolic disorders.

Chemical Structure and Properties

- Molecular Formula : C5H9NO2S

- Functional Groups : Contains a thiomorpholine ring and a carboxylic acid group.

The presence of the sulfur atom in the thiomorpholine structure contributes to its unique reactivity and biological interactions.

The primary mechanism of action for (2R)-Thiomorpholine-2-carboxylic acid involves:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which in turn stimulates insulin secretion and decreases hepatic glucose production, thus aiding in blood glucose regulation .

1. Antidiabetic Properties

Research indicates that (2R)-Thiomorpholine-2-carboxylic acid significantly enhances insulin secretion through DPP-IV inhibition. This property is particularly beneficial for managing type 2 diabetes mellitus by improving glycemic control .

2. Antischistosomal Activity

A series of structure-activity relationship (SAR) studies have demonstrated that derivatives of (2R)-Thiomorpholine-2-carboxylic acid exhibit promising antischistosomal activity against Schistosoma mansoni. In vitro studies revealed effective inhibition of egg production and reduced viability at concentrations as low as 10 µM without cytotoxic effects on human cell lines .

3. Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. It disrupts bacterial cell wall synthesis, leading to increased susceptibility of bacteria to therapeutic agents .

Case Study 1: DPP-IV Inhibition and Diabetes Management

A study highlighted the effectiveness of (2R)-Thiomorpholine-2-carboxylic acid in enhancing incretin levels in diabetic models. The compound was shown to significantly lower blood glucose levels in treated subjects compared to controls, demonstrating its potential as a therapeutic agent in diabetes management .

Case Study 2: Antischistosomal Activity

In a recent investigation, researchers synthesized various derivatives of (2R)-Thiomorpholine-2-carboxylic acid, leading to the identification of several compounds with potent antischistosomal activity. The most effective derivatives showed no cytotoxicity at concentrations up to 100 µM while achieving over 90% inhibition of egg production in S. mansoni models .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for (2R)-Thiomorpholine-2-carboxylic acid, and what factors influence yield optimization?

The synthesis of (2R)-Thiomorpholine-2-carboxylic acid can be approached via stereoselective methods such as chiral auxiliary-mediated cyclization or enzymatic resolution. Key factors include:

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) for amino protection to minimize racemization during acidic deprotection .

- Temperature control : Maintain 0–5°C during thiomorpholine ring formation to preserve stereochemical integrity.

- Deprotection optimization : For C-terminal analogs, trifluoroacetic acid (TFA)/H₂O (95:5) achieves full deprotection, whereas N-terminal derivatives may require alternative conditions (e.g., HBr/AcOH) to avoid side reactions .

Q. What safety precautions should be implemented when handling (2R)-Thiomorpholine-2-carboxylic acid?

While specific toxicological data are limited, precautions for sulfur-containing heterocycles apply:

- Ventilation : Use fume hoods with ≥0.5 m/s face velocity and local exhaust .

- PPE : Wear nitrile gloves (≥0.11 mm thickness) and inspect for breakthrough every 30–60 minutes .

- Spill management : Contain using vermiculite or acid-neutralizing absorbents; avoid environmental release .

Q. What analytical techniques validate the stereochemical purity of (2R)-Thiomorpholine-2-carboxylic acid?

- Chiral HPLC : Use cellulose-based columns (Chiralpak IC-3) with hexane:isopropanol:TFA (90:10:0.1) for enantiomeric separation (α > 1.5).

- Mass spectrometry : ESI-QTOF at 20,000 resolution confirms molecular integrity (expected [M+H]⁺ 162.03 for C₅H₉NO₂S⁺) .

- X-ray crystallography : Resolve benzyl ester derivatives to confirm absolute configuration .

Q. What storage conditions optimize the stability of (2R)-Thiomorpholine-2-carboxylic acid?

Store at -20°C in amber glass under argon. Avoid:

- Strong oxidizers (e.g., KMnO₄) and bases (pH >8), which induce ring-opening .

- Humidity : Maintain relative humidity <10% to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported acid stability of (2R)-Thiomorpholine-2-carboxylic acid derivatives?

Conduct systematic stability profiling:

- pH-rate studies : Monitor degradation kinetics (UV at 254 nm) across pH 1–6 and 25–40°C.

- Computational modeling : Use DFT (B3LYP/6-31G*) to identify susceptible protonation sites.

- Comparative NMR : Analyze crude mixtures pre/post TFA treatment to detect racemization .

Q. What methodologies assess environmental impact when PNEC data are unavailable?

Apply a tiered approach:

- QSAR modeling : Predict biodegradability (BIOWIN3) and ecotoxicity (ECOSAR) via EPI Suite.

- Microcosm studies : Use activated sludge (OECD 301B) to measure 28-day DOC removal.

- Read-across analysis : Extrapolate from thiophene carboxylates with assessment factors ≥1000 .

Q. How should covalent modification studies using (2R)-Thiomorpholine-2-carboxylic acid warheads be designed?

- Reactivity profiling : Quantify thiol affinity via Ellman’s assay (DTNB method) at pH 7.4.

- Molecular dynamics : Simulate nucleophilic attack trajectories (AMBER20) to optimize warhead geometry.

- Isotopic labeling : Track adduct formation using ¹³C-labeled derivatives in 2D NMR .

Q. What experimental approaches reconcile conflicting biological activity reports in conjugates?

- Orthogonal assays : Combine SPR (binding kinetics), ABPP (activity-based profiling), and crystallography (1.8Å resolution).

- Standardized protocols : Control ionic strength (e.g., 150 mM NaCl) and temperature (25°C) to minimize assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.